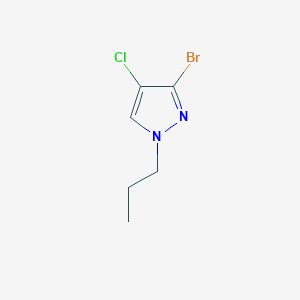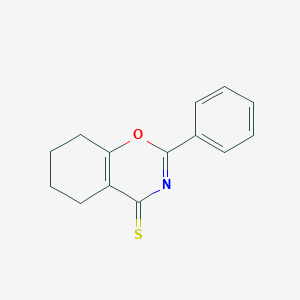![molecular formula C15H14N4O6 B11711121 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of a methyl group, an aniline group, and a trinitrophenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often use reducing agents like hydrogen or hydrides to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The nitro groups play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trinitroaniline: Known for its explosive properties and used in military applications.
N-methyl-2,4,6-trinitroaniline: Similar structure but with different functional groups, leading to varied applications.
4-nitro-N-methylaniline: Used in the synthesis of dyes and pigments
Uniqueness
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O6 |
|---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline |
InChI |
InChI=1S/C15H14N4O6/c1-10-2-4-11(5-3-10)16-7-6-13-14(18(22)23)8-12(17(20)21)9-15(13)19(24)25/h2-5,8-9,16H,6-7H2,1H3 |
InChI Key |
FCMHTNNNOIOVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11711046.png)
![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)-](/img/structure/B11711053.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11711063.png)
![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11711071.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B11711093.png)

![6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclopentane]-3-ene](/img/structure/B11711101.png)

![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11711120.png)
![2-{(3Z)-3-[(2-aminobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711133.png)

